- Divergent Total Synthesis of Triptolide, Triptonide, Tripdiolide, 16-Hydroxytriptolide, and Their Analogues, Journal of Organic Chemistry, 2014, 79(21), 10110-10122

Cas no 139713-80-7 (16-Hydroxytriptolide)

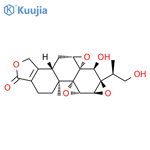

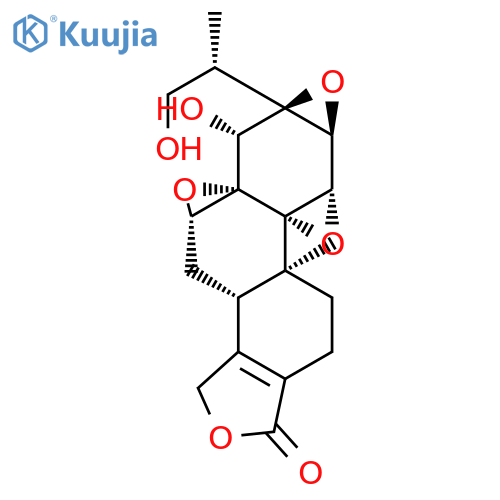

16-Hydroxytriptolide structure

Nom du produit:16-Hydroxytriptolide

16-Hydroxytriptolide Propriétés chimiques et physiques

Nom et identifiant

-

- 16-Hydroxytriptolide

- 16 Hydroxytriptolide

- (3bS,4aS,5aS,6R,6aR,7aS,7bS,8aS,8bS)-6-hydroxy-6a-[(2S)-1-hydroxypropan-2-yl]-8b-methyl-3b,4,4a,6,6a,7a,7b,8b,9,10-decahydrotrisoxireno[6,7:8a,9:4b,5]phenanthro[1,2-c]furan-1(3H)-one

- Triptolide, 16-hydroxy-, (15S)-

- Triptolide,16-hydroxy-, (15S)-

- (15S)-16-Hydroxytriptolide

- 16-Hydroxytryptolide

- Trisoxireno[4b,5:6,7:8a,9]phenanthro[1,2-c]furan-1(3H)-one,3b,4,4a,6,6a,7a,7b,8b,9,10-decahydro-6-hydroxy-6a-(2-hydroxy-1-methylethyl)-,[3bS-[3ba,4aa,5aR*,6b,6ab(R*),7ab,7ba,8aR*,8ba]]-

- CHEBI:132621

- DTXSID70930562

- (1S,2S,4S,5S,7R,8R,9S,11S,13S)-8-hydroxy-7-[(2S)-1-hydroxypropan-2-yl]-1-methyl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one

- 139713-80-7

-

- Piscine à noyau: InChI=1S/C20H24O7/c1-8(6-21)18-13(26-18)14-20(27-14)17(2)4-3-9-10(7-24-15(9)22)11(17)5-12-19(20,25-12)16(18)23/h8,11-14,16,21,23H,3-7H2,1-2H3/t8-,11-,12-,13-,14-,16+,17-,18-,19+,20+/m0/s1

- La clé Inchi: HPTCYMNPHWXVLA-UBBHAYRHSA-N

- Sourire: OC[C@@H]([C@@]12[C@@H](O)[C@]34O[C@H]3C[C@H]3C5COC(=O)C=5CC[C@]3(C)[C@]34O[C@H]3[C@@H]1O2)C

Propriétés calculées

- Qualité précise: 376.152

- Masse isotopique unique: 376.152

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 2

- Nombre de récepteurs de liaison hydrogène: 7

- Comptage des atomes lourds: 27

- Nombre de liaisons rotatives: 2

- Complexité: 838

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 10

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Le xlogp3: -1

- Surface topologique des pôles: 104A^2

- Charge de surface: 0

- Nombre d'tautomères: Rien du tout

Propriétés expérimentales

- Dense: 1.56

- Point d'ébullition: 659.7°Cat760mmHg

- Point d'éclair: 241.8°C

- Indice de réfraction: 1.67

- Le PSA: 104.35000

- Le LogP: 0.07550

16-Hydroxytriptolide PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| TRC | H960005-1mg |

16-Hydroxytriptolide |

139713-80-7 | 1mg |

$1275.00 | 2023-05-18 | ||

| TRC | H960005-500μg |

16-Hydroxytriptolide |

139713-80-7 | 500μg |

$ 570.00 | 2022-06-04 | ||

| TRC | H960005-.5mg |

16-Hydroxytriptolide |

139713-80-7 | 5mg |

$655.00 | 2023-05-18 | ||

| TRC | H960005-500?g |

16-Hydroxytriptolide |

139713-80-7 | 500?g |

550.00 | 2021-08-04 | ||

| TRC | H960005-2.5mg |

16-Hydroxytriptolide |

139713-80-7 | 2.5mg |

$3077.00 | 2023-05-18 |

16-Hydroxytriptolide Méthode de production

Synthetic Routes 1

Conditions de réaction

1.1R:H2, C:Pd, S:MeOH, 8 h, rt

1.2R:Diimidazolyl ketone, R:MeNHOMe-HCl, S:CH2Cl2, 3 h, rt

1.3S:THF, 0°C; 0°C → 23°C; 3 h, 23°C

2.1R:CeCl3 •7H2O, S:MeOH, 15 min, -5°C

2.2R:NaBH4, 30 min, -5°C

2.3R:HCl, S:H2O

2.4S:EtCO2H, 24 h, reflux

3.1R:LiOH, S:H2O, S:MeOH, 3 h, rt

3.2R:Diimidazolyl ketone, S:CH2Cl2, 3 h, rt

4.1R:BuLi, S:THF, 30 min, -78°C; -78°C → -20°C; -20°C → -78°C

4.2S:THF, -78°C; 1 h, -78°C → -20°C; -20°C → -40°C

4.3R:H2O, -40°C, pH 7

5.1R:Et3N, R:HCO2H, C:195516-84-8, S:THF, 2.5 h, rt

6.1R:K2CO3, S:MeOH, 2.5 h, rt

6.2R:1H-Imidazole, S:DMF, 0°C; overnight, rt

7.1C:13465-09-3, S:CH2Cl2, 30 min, -20°C

7.2S:CH2Cl2, 4 h, -20°C

7.3R:NaHCO3, S:H2O

8.1R:BH3-THF, S:THF, 0°C; 4 h, rt; rt → 0°C

8.2R:NaOH, R:H2O2, S:H2O, 0°C; 3 h, rt

8.3R:Na2S2O3, S:H2O

9.1R:Bu4N+ •I-, R:NaH, S:DMF, 0°C; 30 min, rt

9.2overnight, rt

9.3R:p-MeC6H4SO3H, S:MeOH, 3 h, rt

10.1R:H2SO4, R:CrO3, S:H2O, S:Me2CO, 20 min, 0°C

10.2R:Me2CHOH

10.3R:K [N(SiMe3)2], S:THF, S:PhMe, 30 min, -78°C

10.4S:THF, -78°C; 30 min, -78°C; overnight, -78°C → rt

11.1R:DDQ, S:H2O, S:CH2Cl2, 0.5 h, rt

11.2R:Na2S2O3, S:H2O

11.3R:LiCl, R:Bu3N, C:Pd(PPh3)4, S:MeCN, 8 h, rt

12.1C:Et3SiH, C:RhCl(PPh3)3, S:PhMe, rt; 8 h, reflux

13.1R:Ce(NH4)2(NO3)6, S:H2O, S:MeCN, 1.5 h, rt

13.2R:H2SO4, R:CrO3, S:H2O, S:Me2CO, 30 min, 0°C

13.3R:Me2CHOH

14.1R:BBr3, S:CH2Cl2, 1 h, -78°C

15.1R:NaH, S:DMF, 0°C; 30 min, rt

15.22 h, rt

16.1R:PhNMe2, 8 h, reflux

17.1R:NaHCO3, R:NaIO4, C:OsO4, S:H2O, S:t-BuOH, 12 h, rt

17.2R:Na2S2O3, S:H2O, 30 min, rt

18.1R:NaBH4, R:NH4Cl, S:H2O, S:MeOH, 30 min, 0°C

18.2R:NaIO4, S:H2O, S:MeOH, 50 min, 0°C

19.1R:Na2 EDTA, R:MeC(=O)CF3, R:NaHCO3, R:Oxone, S:H2O, S:MeCN, 5 h, 0°C

19.2R:K2CO3, R:H2O2, S:H2O, S:MeOH, 2 h, 0°C

20.1R:NaBH4, S:MeOH, 1 h, 0°C

20.2R:NH4Cl, S:H2O

Show MoreShow Less

1.2R:Diimidazolyl ketone, R:MeNHOMe-HCl, S:CH2Cl2, 3 h, rt

1.3S:THF, 0°C; 0°C → 23°C; 3 h, 23°C

2.1R:CeCl3 •7H2O, S:MeOH, 15 min, -5°C

2.2R:NaBH4, 30 min, -5°C

2.3R:HCl, S:H2O

2.4S:EtCO2H, 24 h, reflux

3.1R:LiOH, S:H2O, S:MeOH, 3 h, rt

3.2R:Diimidazolyl ketone, S:CH2Cl2, 3 h, rt

4.1R:BuLi, S:THF, 30 min, -78°C; -78°C → -20°C; -20°C → -78°C

4.2S:THF, -78°C; 1 h, -78°C → -20°C; -20°C → -40°C

4.3R:H2O, -40°C, pH 7

5.1R:Et3N, R:HCO2H, C:195516-84-8, S:THF, 2.5 h, rt

6.1R:K2CO3, S:MeOH, 2.5 h, rt

6.2R:1H-Imidazole, S:DMF, 0°C; overnight, rt

7.1C:13465-09-3, S:CH2Cl2, 30 min, -20°C

7.2S:CH2Cl2, 4 h, -20°C

7.3R:NaHCO3, S:H2O

8.1R:BH3-THF, S:THF, 0°C; 4 h, rt; rt → 0°C

8.2R:NaOH, R:H2O2, S:H2O, 0°C; 3 h, rt

8.3R:Na2S2O3, S:H2O

9.1R:Bu4N+ •I-, R:NaH, S:DMF, 0°C; 30 min, rt

9.2overnight, rt

9.3R:p-MeC6H4SO3H, S:MeOH, 3 h, rt

10.1R:H2SO4, R:CrO3, S:H2O, S:Me2CO, 20 min, 0°C

10.2R:Me2CHOH

10.3R:K [N(SiMe3)2], S:THF, S:PhMe, 30 min, -78°C

10.4S:THF, -78°C; 30 min, -78°C; overnight, -78°C → rt

11.1R:DDQ, S:H2O, S:CH2Cl2, 0.5 h, rt

11.2R:Na2S2O3, S:H2O

11.3R:LiCl, R:Bu3N, C:Pd(PPh3)4, S:MeCN, 8 h, rt

12.1C:Et3SiH, C:RhCl(PPh3)3, S:PhMe, rt; 8 h, reflux

13.1R:Ce(NH4)2(NO3)6, S:H2O, S:MeCN, 1.5 h, rt

13.2R:H2SO4, R:CrO3, S:H2O, S:Me2CO, 30 min, 0°C

13.3R:Me2CHOH

14.1R:BBr3, S:CH2Cl2, 1 h, -78°C

15.1R:NaH, S:DMF, 0°C; 30 min, rt

15.22 h, rt

16.1R:PhNMe2, 8 h, reflux

17.1R:NaHCO3, R:NaIO4, C:OsO4, S:H2O, S:t-BuOH, 12 h, rt

17.2R:Na2S2O3, S:H2O, 30 min, rt

18.1R:NaBH4, R:NH4Cl, S:H2O, S:MeOH, 30 min, 0°C

18.2R:NaIO4, S:H2O, S:MeOH, 50 min, 0°C

19.1R:Na2 EDTA, R:MeC(=O)CF3, R:NaHCO3, R:Oxone, S:H2O, S:MeCN, 5 h, 0°C

19.2R:K2CO3, R:H2O2, S:H2O, S:MeOH, 2 h, 0°C

20.1R:NaBH4, S:MeOH, 1 h, 0°C

20.2R:NH4Cl, S:H2O

Show MoreShow Less

Référence

16-Hydroxytriptolide Raw materials

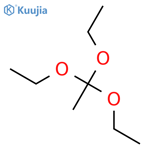

- Triethyl orthoacetate

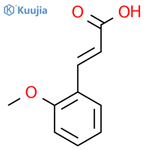

- (E)-3-(2-methoxyphenyl)prop-2-enoic acid

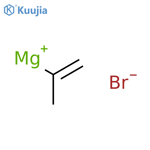

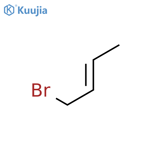

- Bromo(isopropenyl)magnesium Solution (0.5M in THF)

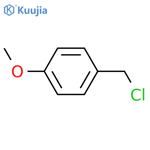

- 4-Methoxybenzylchloride

- tert-butyl(chloro)dimethylsilane

- N,N-Bis(trifluoromethylsulfonyl)aniline

- N,O-Dimethylhydroxylamine hydrochloride

- ethynyltrimethylsilane

- trans-Crotyl bromide

16-Hydroxytriptolide Preparation Products

16-Hydroxytriptolide Littérature connexe

-

Zhao-Li Zhou,Ya-Xi Yang,Jian Ding,Yuan-Chao Li,Ze-Hong Miao Nat. Prod. Rep. 2012 29 457

139713-80-7 (16-Hydroxytriptolide) Produits connexes

- 122587-84-2([(1S)-2-[(1S,2R,4S,4aR,5R,8aR)-4-acetyloxy-4a-(acetyloxymethyl)-1,2-dimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl] 2-methylbutanoate)

- 79233-15-1(Deoxyandrographolide)

- 38748-32-2(Triptolide)

- 38647-10-8(Tripdiolide)

- 124961-67-7([(4aR,5S,7R,8S,8aR)-5-hydroxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate)

- 195883-06-8(Omtriptolide)

- 122616-88-0([5-acetyloxy-4a-(acetyloxymethyl)-7,8-dimethyl-8-[2-(2-methylbut-2-enoyloxy)-2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-1-yl] 2-methylbutanoate)

- 124961-66-6(Ajugacumbin B)

- 122587-83-1(Ajugamarin G1)

- 1021025-20-6(3-methyl-N-{2-[4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}butanamide)

Fournisseurs recommandés

上海贤鼎生物科技有限公司

Membre gold

Fournisseur de Chine

Lot

Nanjing jingzhu bio-technology Co., Ltd.

Membre gold

Fournisseur de Chine

Lot

Changzhou Guanjia Chemical Co., Ltd

Membre gold

Fournisseur de Chine

Lot

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

Membre gold

Fournisseur de Chine

Lot

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

Membre gold

Fournisseur de Chine

Réactif